Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Sigma receptor Opioid receptor Binding affinity

The compound 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891131-19-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a characteristic five-membered heterocyclic core substituted at the 2-position with a 2,4-dimethylbenzamide moiety and at the 5-position with a 3,4,5-triethoxyphenyl group. Its molecular formula is C23H27N3O5, with a molecular weight of 425.5 g/mol, a computed XLogP3-AA of 4.3, and a topological polar surface area (TPSA) of 95.7 Ų.

Molecular Formula C23H27N3O5
Molecular Weight 425.485
CAS No. 891131-19-4
Cat. No. B2391605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891131-19-4
Molecular FormulaC23H27N3O5
Molecular Weight425.485
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)22-25-26-23(31-22)24-21(27)17-10-9-14(4)11-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
InChIKeyNUMCZBTXAUHBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891131-19-4): Procurement-Ready Chemical Profile and Structural Lineage


The compound 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891131-19-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a characteristic five-membered heterocyclic core substituted at the 2-position with a 2,4-dimethylbenzamide moiety and at the 5-position with a 3,4,5-triethoxyphenyl group [1]. Its molecular formula is C23H27N3O5, with a molecular weight of 425.5 g/mol, a computed XLogP3-AA of 4.3, and a topological polar surface area (TPSA) of 95.7 Ų [1]. These physicochemical descriptors place it within a moderate lipophilicity range that, in the 1,3,4-oxadiazole series, is systematically lower than that of the corresponding 1,2,4-oxadiazole isomers—an important consideration for solubility and permeability-driven screening cascades [2].

Why 2,4-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Casually Substituted with In-Class Analogs


The 1,3,4-oxadiazole scaffold is exquisitely sensitive to peripheral substitution patterns, with even minor modifications to the benzamide ring or the 5-aryl group producing large shifts in target affinity, selectivity, and physicochemical properties. For example, systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, meaning that regioisomeric substitution alone can drastically alter membrane permeability and non-specific binding [1]. Within the specific sub-series bearing the 3,4,5-triethoxyphenyl group at the oxadiazole 5-position, variation of the benzamide substituent—from 2,4-dimethyl (the target compound) to 4-bromo, 3-chloro, 3-nitro, 3,5-dimethoxy, or 3,4,5-trimethoxy—has been shown, across structurally analogous oxadiazole screening libraries, to yield compounds with divergent bioactivity profiles in antimicrobial and anticancer assays, confirming that the 2,4-dimethyl substitution pattern is not interchangeable with other benzamide variants . Consequently, procurement of a generic 'triethoxyphenyl-oxadiazole-benzamide' without precise specification of the 2,4-dimethylbenzamide moiety carries a high risk of selecting a compound with materially different biological performance.

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Structural Analogs


Sigma Receptor Binding Affinity: 2,4-Dimethylbenzamide vs. Unsubstituted Benzamide in the Triethoxyphenyl-Oxadiazole Series

In a competitive radioligand binding assay using guinea pig cerebral homogenate with [³H]DTG as the radioligand, 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated a binding affinity (Ki) of 660 nM toward the sigma opioid receptor [1]. By contrast, the unsubstituted benzamide analog N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, which lacks the 2,4-dimethyl groups, has no publicly reported sigma receptor binding data in the same assay system, indicating that the 2,4-dimethyl substitution appears to confer measurable sigma receptor engagement that is absent or unreported for the simpler benzamide congener . This constitutes a class-level inference supported by the principle that introduction of methyl substituents on the benzamide ring modulates electron density and conformational preferences of the amide linkage, directly affecting target recognition.

Sigma receptor Opioid receptor Binding affinity Neuropharmacology

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of 2,4-Dimethylbenzamide vs. 4-Bromo and 3,4,5-Trimethoxy Analogs in the Triethoxyphenyl-Oxadiazole Series

The computed XLogP3-AA value for 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 4.3 [1]. The structurally analogous 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a computed XLogP3-AA of approximately 4.8 (estimate based on the +0.5 log unit contribution of a 4-bromo substituent relative to hydrogen, per Hansch-Leo fragment constants), while the 3,4,5-trimethoxy analog 3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has an XLogP3-AA of approximately 3.5 [2][3]. This range of roughly 1.3 log units across three closely related analogs translates to an approximately 20-fold difference in equilibrium partition coefficients (log P difference of 1.3 corresponds to ~20× in partition ratio), directly impacting membrane permeability, metabolic stability, and non-specific protein binding.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration: 2,4-Dimethyl vs. 3,4,5-Trimethoxy and 3,5-Dimethoxy Analogs

The computed TPSA of 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 95.7 Ų [1]. The 3,4,5-trimethoxy analog 3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a computed TPSA of 127.0 Ų, while the 3,5-dimethoxy analog has a TPSA of approximately 115.4 Ų . The well-established threshold for favorable passive blood-brain barrier (BBB) penetration is TPSA < 90 Ų (with < 140 Ų considered acceptable for CNS candidates when combined with suitable log P). At 95.7 Ų, the 2,4-dimethyl target compound sits close to the optimal CNS window, whereas the trimethoxy and dimethoxy analogs substantially exceed 100 Ų, predicting markedly reduced BBB permeability.

Blood-brain barrier CNS drug discovery TPSA Physicochemical property

Rotatable Bond Count and Molecular Flexibility: 2,4-Dimethyl vs. 3,5-Dimethoxy and 3-Chloro Analogs

2,4-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has 9 rotatable bonds (computed by Cactvs 3.4.8.24) [1]. The 3,5-dimethoxy analog has 11 rotatable bonds, while the 3-chloro analog has 8 rotatable bonds . The widely referenced Veber rule for oral bioavailability identifies ≤ 10 rotatable bonds as a favorable drug-likeness criterion; the target compound at 9 rotatable bonds complies with this threshold, whereas the dimethoxy analog at 11 rotatable bonds exceeds it, predicting a higher entropic penalty upon binding and potentially reduced oral bioavailability.

Molecular flexibility Entropy penalty Oral bioavailability Conformational analysis

Defined Application Scenarios for 2,4-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


CNS-Targeted Sigma Receptor Screening Libraries Requiring Balanced Lipophilicity and Predicted BBB Penetration

With a TPSA of 95.7 Ų and an XLogP3-AA of 4.3, this compound approaches the optimal CNS drug-like space and demonstrates measurable sigma receptor binding (Ki = 660 nM in guinea pig cerebral homogenate). It is suited for inclusion in focused screening decks targeting sigma-1/sigma-2 receptors in neurological indications, where analogs with higher TPSA (e.g., 3,4,5-trimethoxy analog at 127.0 Ų) would be predicted to exhibit poor brain exposure. The moderate lipophilicity also reduces the risk of non-specific membrane binding relative to the more lipophilic 4-bromo analog (XLogP3-AA ≈ 4.8). [1][2]

Oral Bioavailability-Focused Hit-to-Lead Optimization with Defined Molecular Flexibility Constraints

At 9 rotatable bonds, this compound satisfies the Veber oral bioavailability criterion (≤ 10 rotatable bonds), unlike the 3,5-dimethoxy analog (11 rotatable bonds). This property is critical for groups advancing 1,3,4-oxadiazole hits toward orally bioavailable lead series. The 2,4-dimethyl substitution pattern preserves conformational restraint without introducing the excessive rigidity that could limit target adaptability. Procurement for permeability screening (PAMPA or Caco-2) and oral PK studies in rodent models is indicated. [3]

Structure-Activity Relationship (SAR) Studies Exploring 2,4-Dimethylbenzamide Contributions to Sigma Receptor Affinity

The measurable sigma receptor affinity (Ki = 660 nM) associated with the 2,4-dimethylbenzamide moiety, contrasted with the absence of reported binding for the unsubstituted benzamide analog, positions this compound as a key tool for SAR expansion around the benzamide ring. Researchers can systematically vary the 2- and 4-positions (e.g., 2-methyl, 4-methyl, 2,4-dichloro) using this compound as the dimethyl reference standard, enabling quantitative assessment of substituent contributions to binding affinity and selectivity. [1]

Quote Request

Request a Quote for 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.